

# Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyclopropylaniline

Cat. No.: B1360045

[Get Quote](#)

An In-depth Technical Guide to the Core Spectroscopic Data (IR, MS) of **2-Cyclopropylaniline**

This technical guide provides a detailed overview of the key spectroscopic data for **2-Cyclopropylaniline**, focusing on Infrared (IR) and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this compound. This document outlines expected spectral data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these analytical techniques.

## Physicochemical Properties of 2-Cyclopropylaniline

**2-Cyclopropylaniline** is an aromatic amine with a cyclopropyl substituent at the ortho position. Its fundamental properties are crucial for interpreting spectroscopic data.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	[1][2]
Molecular Weight	133.19 g/mol	[1][3]
Monoisotopic Mass	133.089149355 Da	[1]
Appearance	Colorless to pale yellow liquid or solid	[2]
pKa	4.15 ± 0.10 (Predicted)	[1][3]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For **2-Cyclopropylaniline**, the IR spectrum will be dominated by vibrations of the amine group, the aromatic ring, and the cyclopropyl group. While a specific experimental spectrum for **2-Cyclopropylaniline** is not readily available, the expected characteristic absorption bands can be predicted based on the known ranges for similar aromatic amines.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

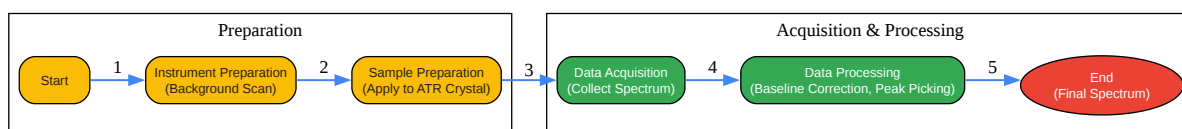
Table 2: Predicted Infrared Absorption Bands for **2-Cyclopropylaniline**

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretch (asymmetric & symmetric)	3500-3300	Two distinct sharp to medium bands, characteristic of a primary amine. <sup>[5]</sup> <sup>[7]</sup>
C-H Stretch (Aromatic)	3100-3000	Medium to weak bands.
C-H Stretch (Cyclopropyl)	3080-3000	Medium to weak bands, may overlap with aromatic C-H stretches.
N-H Bend (Scissoring)	1650-1580	Medium to strong, sharp band. <sup>[5]</sup>
C=C Stretch (Aromatic Ring)	1600-1450	Multiple medium to strong bands.
C-N Stretch (Aromatic Amine)	1335-1250	Strong band. <sup>[5]</sup>
C-H Bend (Aromatic, out-of-plane)	900-675	Strong bands, indicative of substitution pattern.
N-H Wag	910-665	Broad, strong band. <sup>[5]</sup>

## Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines a general procedure for obtaining the FTIR spectrum of an aromatic amine like **2-Cyclopropylaniline** using an Attenuated Total Reflectance (ATR) accessory.

- Instrument Preparation:
  - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
  - Perform a background scan to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Preparation:
  - If the sample is a liquid, place a few drops directly onto the ATR crystal.
  - If the sample is a solid, place a small amount onto the crystal and apply pressure using the ATR clamp to ensure good contact.<sup>[8]</sup>
- Data Acquisition:
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - Set the spectral range from 4000 to 400 cm<sup>-1</sup>.
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Perform baseline correction and peak picking to identify the key absorption bands.



[Click to download full resolution via product page](#)

## FTIR Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For **2-Cyclopropylaniline**, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for **2-Cyclopropylaniline**

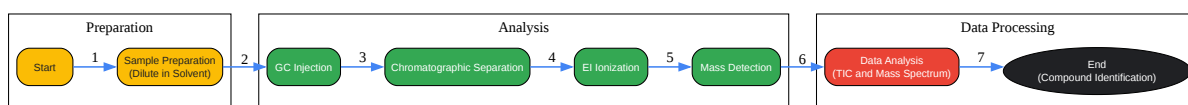
Ion	Expected $m/z$	Description
$[M]^+$	133	Molecular ion peak.
$[M-1]^+$	132	Loss of a hydrogen atom.
$[M-28]^+$	105	Loss of ethene from the cyclopropyl ring.
$[M-29]^+$	104	Loss of an ethyl radical.
$C_6H_5N^+$	91	Phenylnitrenium ion.
$C_6H_5^+$	77	Phenyl cation.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of **2-Cyclopropylaniline** using GC-MS.

- Sample Preparation:
  - Prepare a dilute solution of **2-Cyclopropylaniline** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System Configuration:
  - Injector: Set to a splitless mode with an injection volume of 1  $\mu$ L and a temperature of 250°C.

- Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.[9]
- GC Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness of a nonpolar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Final hold: 5 minutes at 280°C.[9]
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Ion Source Temperature: 230°C.[10]
- Data Analysis:
  - Identify the peak corresponding to **2-Cyclopropylaniline** in the total ion chromatogram.
  - Obtain the mass spectrum for this peak and identify the molecular ion and key fragment ions.



[Click to download full resolution via product page](#)

### GC-MS Experimental Workflow

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]
- 3. 2-cyclopropylaniline CAS#: 3158-73-4 [amp.chemicalbook.com]
- 4. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzetest.com [analyzetest.com]
- 6. researchgate.net [researchgate.net]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360045#key-spectroscopic-data-ir-ms-for-2-cyclopropylaniline]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)